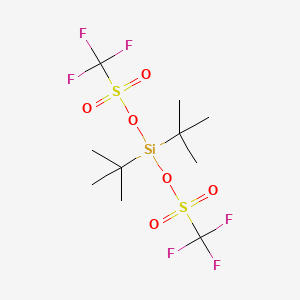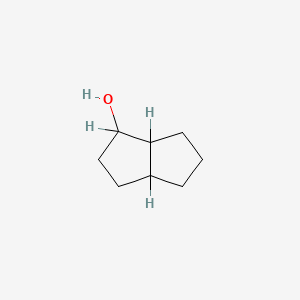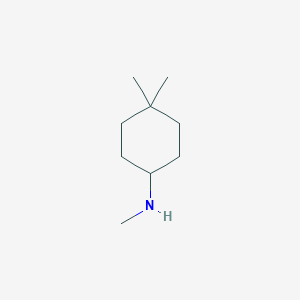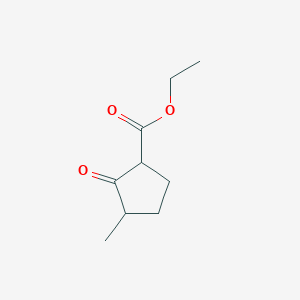
2-(4-ヒドロキシ-3-ニトロフェニル)酢酸メチル
概要
説明
Methyl 2-(4-hydroxy-3-nitrophenyl)acetate is an organic compound with the molecular formula C9H9NO5 It is a derivative of phenylacetic acid and contains both hydroxyl and nitro functional groups
科学的研究の応用
Methyl 2-(4-hydroxy-3-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(4-hydroxy-3-nitrophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture for several hours to achieve a high yield of the ester product.
Industrial Production Methods
In an industrial setting, the production of methyl 2-(4-hydroxy-3-nitrophenyl)acetate may involve continuous flow processes to optimize reaction conditions and improve efficiency. The use of automated systems and advanced catalysts can further enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
Methyl 2-(4-hydroxy-3-nitrophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides (R-X) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of methyl 2-(4-oxo-3-nitrophenyl)acetate.
Reduction: Formation of methyl 2-(4-hydroxy-3-aminophenyl)acetate.
Substitution: Formation of methyl 2-(4-alkoxy-3-nitrophenyl)acetate.
作用機序
The mechanism of action of methyl 2-(4-hydroxy-3-nitrophenyl)acetate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial effects.
類似化合物との比較
Similar Compounds
Methyl 2-(3-hydroxy-4-nitrophenyl)acetate: Similar structure but with different positioning of the hydroxyl and nitro groups.
Methyl 2-(4-hydroxyphenyl)acetate: Lacks the nitro group, leading to different chemical reactivity and applications.
Methyl 2-(4-nitrophenyl)acetate: Lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness
Methyl 2-(4-hydroxy-3-nitrophenyl)acetate is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
特性
IUPAC Name |
methyl 2-(4-hydroxy-3-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-15-9(12)5-6-2-3-8(11)7(4-6)10(13)14/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCRIUSIYZYZKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363025 | |
| Record name | methyl 2-(4-hydroxy-3-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61873-93-6 | |
| Record name | methyl 2-(4-hydroxy-3-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-Azabicyclo[5.1.0]octane](/img/structure/B1332162.png)








